molecular formula C24H22N2O6 B11111206 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

Cat. No.: B11111206
M. Wt: 434.4 g/mol
InChI Key: HQJXONXFDVORCG-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate typically involves multiple steps. One common approach is the condensation reaction between 2-methoxyphenyl 3-methoxybenzoate and a hydrazine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinylidene group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate is unique due to its specific hydrazinylidene group, which imparts distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C24H22N2O6/c1-30-19-10-6-9-18(14-19)24(29)32-20-12-11-16(13-21(20)31-2)15-25-26-23(28)22(27)17-7-4-3-5-8-17/h3-15,22,27H,1-2H3,(H,26,28)/b25-15+

InChI Key

HQJXONXFDVORCG-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.